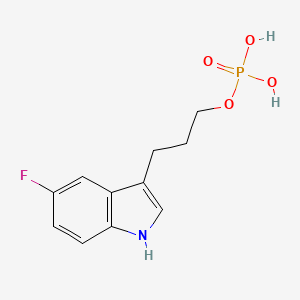

5-Fluoroindole propanol phosphate

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H13FNO4P |

|---|---|

Molekulargewicht |

273.20 g/mol |

IUPAC-Name |

3-(5-fluoro-1H-indol-3-yl)propyl dihydrogen phosphate |

InChI |

InChI=1S/C11H13FNO4P/c12-9-3-4-11-10(6-9)8(7-13-11)2-1-5-17-18(14,15)16/h3-4,6-7,13H,1-2,5H2,(H2,14,15,16) |

InChI-Schlüssel |

YVYGGBFCYXRNKM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=C1F)C(=CN2)CCCOP(=O)(O)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Modifications of 5 Fluoroindole Propanol Phosphate

Established Synthetic Routes for 5-Fluoroindole (B109304) Propanol (B110389) Phosphate (B84403)

The creation of 5-fluoroindole propanol phosphate fundamentally relies on two key transformations: the attachment of a propanol sidechain to the 5-fluoroindole core and the subsequent esterification of the terminal alcohol with phosphoric acid.

The indole (B1671886) nucleus is inherently nucleophilic and readily participates in electrophilic aromatic substitution reactions, with the C3 position being the most reactive site. Friedel-Crafts alkylation is a primary method for forging the carbon-carbon bond between the 5-fluoroindole ring and the propanol sidechain. nih.gov This reaction typically involves treating the 5-fluoroindole with a suitable three-carbon electrophile in the presence of a catalyst.

Recent advancements have demonstrated that various Lewis acids, such as indium(III) bromide (InBr₃) and iron(III) chloride (FeCl₃), can effectively catalyze the C3-alkylation of indoles with alcohols. sc.edumdpi.com Brønsted acids have also proven to be effective catalysts for this transformation. sc.edu The reaction can be performed using trichloroacetimidates as alkylating agents, which are easily formed from alcohols and can react with indoles under mild conditions with a catalytic amount of a Lewis acid. nih.gov To favor the desired mono-alkylation product and prevent the formation of polyalkylated byproducts, an excess of the indole nucleophile is often used. nih.gov The choice of catalyst and reaction conditions can be tailored to optimize the yield and selectivity for the desired 5-fluoroindole propanol precursor.

| Catalyst Type | Specific Catalyst Examples | Typical Electrophiles | Key Features | Reference |

|---|---|---|---|---|

| Lewis Acid | AlCl₃, FeCl₃, InBr₃, InCl₃ | Alkyl Halides, Alcohols, Trichloroacetimidates | Activates the electrophile for attack by the indole ring. Can require stoichiometric amounts but catalytic versions are common. | nih.govsc.edumdpi.commasterorganicchemistry.com |

| Brønsted Acid | Diphenyl Phosphate, Trifluoroacetic Acid (TFA) | Allylic Alcohols | Protonates the alcohol to form a good leaving group (water), generating a carbocation for alkylation. | sc.edu |

| Transition Metal | Palladium Complexes | Allyl Esters | Enables alkylation under specific conditions, sometimes in aqueous media with specialized ligands. | mdpi.com |

Once the 5-fluoroindole propanol precursor is obtained, the terminal hydroxyl group is converted into a phosphate ester. Phosphate esters are crucial in biological systems and their synthesis is well-established. ucsd.edulibretexts.org The phosphorylation of an alcohol can be achieved through several methods.

A common laboratory and industrial method involves the use of reactive phosphorus(V) compounds like phosphorus oxychloride (POCl₃). nih.govgoogle.com This highly reactive agent readily reacts with alcohols, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct. Another approach is the use of phosphoramidite (B1245037) reagents, which are central to oligonucleotide synthesis but are also applicable for phosphorylating alcohols. nih.gov More recently, atom-efficient methods such as the transesterification of enol phosphates, like isopropenyl phosphate, have gained traction. nih.gov This reaction proceeds under mild conditions with a catalytic base and produces acetone (B3395972) as the only byproduct, simplifying purification.

| Reagent/Method | Description | Advantages | Reference |

|---|---|---|---|

| Phosphorus Oxychloride (POCl₃) | A highly reactive phosphorylating agent that reacts with alcohols to form dichlorophosphate (B8581778) intermediates, followed by hydrolysis. | High reactivity, readily available starting material. | nih.govgoogle.com |

| Phosphoramidite Chemistry | Involves reaction of the alcohol with a P(III) phosphoramidite reagent, followed by oxidation to the P(V) phosphate. | Mild conditions, high efficiency, widely used for complex molecules. | nih.govnih.gov |

| Transesterification | Transfer of a phosphate group from a donor molecule (e.g., isopropenyl phosphate) to the target alcohol, catalyzed by a base. | Atom efficient, generates volatile byproducts (e.g., acetone), mild reaction conditions. | nih.gov |

| Phosphoric Acid Esterification | Direct reaction of phosphoric acid with an alcohol, often requiring a catalyst and removal of water to drive the equilibrium. | Direct route, can be catalyzed by solid acid catalysts for easier workup. |

Synthesis of Labeled Analogues for Advanced Spectroscopic Studies

Isotopically labeled compounds are indispensable tools for mechanistic studies and advanced spectroscopic techniques like Nuclear Magnetic Resonance (NMR). The synthesis of labeled this compound can be targeted at either the fluoroindole moiety or the propanol phosphate chain.

Fluorine-19 (¹⁹F) is an excellent NMR probe due to its 100% natural abundance, high sensitivity, and the absence of background signals in most biological systems. nih.gov Combining ¹⁹F with ¹³C labeling creates a powerful tool for structural biology, enabling correlation experiments that can assign resonances and probe molecular structure. nih.govrsc.org

The synthesis of 5-fluoroindole specifically labeled with ¹³C has been reported. diva-portal.org One route starts from an economical ¹³C source, such as sodium acetate-1-¹³C, and proceeds through several steps to generate a ¹³C-labeled 4-fluoronitrobenzene intermediate. This intermediate can then be converted to the desired 5-fluoroindole-5-¹³C via methods like the Fischer indole synthesis. diva-portal.org Alternatively, 5-fluoroindole can be supplied to expression systems (e.g., E. coli, Pichia pastoris) to be metabolically incorporated as 5-fluorotryptophan (B555192) into proteins for ¹⁹F-NMR studies. nih.govucla.edu

| Labeling Strategy | Methodology | Purpose | Reference |

|---|---|---|---|

| ¹³C-Labeling | Multi-step chemical synthesis starting from a simple ¹³C-labeled precursor (e.g., sodium acetate-¹³C) to build the 5-fluoroindole-5-¹³C ring system. | Enables ¹⁹F-¹³C correlation NMR experiments for resonance assignment and structural analysis of proteins. | diva-portal.orgrsc.org |

| ¹⁹F-Labeling (via precursor) | Supplying unlabeled 5-fluoroindole to a protein expression system (e.g., yeast, E. coli) which incorporates it as 5-fluorotryptophan. | Cost-effective method for introducing a ¹⁹F NMR probe into recombinant proteins for structural and dynamic studies. | nih.govucla.edu |

Labeling the phosphate group itself, typically with oxygen isotopes like ¹⁸O, provides a direct probe for studying phosphorylation and dephosphorylation events. Synthetic methods have been developed for the preparation of ¹⁸O-labeled phosphates. researchgate.net A unifying approach utilizes a family of modified ¹⁸O₂-phosphoramidite reagents. This strategy allows for the late-stage introduction of ¹⁸O with high enrichment levels and in good yields, making it possible to create terminally-labeled 5-fluoroindole propanol [¹⁸O₂]phosphate. researchgate.net

Derivatization and Structural Modifications of this compound

Structural modifications of the this compound molecule can be undertaken to modulate its properties or to attach other functionalities. The indole ring is the most common site for such derivatization due to its versatile reactivity. numberanalytics.com

Modern synthetic methods offer precise control over the functionalization of the indole scaffold. C-H activation allows for the direct attachment of groups at positions like C2, C4, or C7, bypassing the need for pre-functionalized starting materials. numberanalytics.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, are powerful tools for introducing aryl or heteroaryl substituents. numberanalytics.com Furthermore, the indole nitrogen can be a target for modification, for instance, through reaction with malondialdehyde to introduce a reactive aldehyde handle, which can be used for reversible tagging. acs.orgnih.gov These strategies allow for the synthesis of a diverse library of analogues based on the core this compound structure.

| Technique | Description | Typical Position(s) Modified | Reference |

|---|---|---|---|

| C-H Activation | Direct functionalization of a carbon-hydrogen bond, often catalyzed by a transition metal. | C2, C3, C4, C7 | numberanalytics.com |

| Cross-Coupling Reactions | Formation of carbon-carbon or carbon-heteroatom bonds using a metal catalyst (e.g., Palladium). Requires a pre-halogenated indole. | Various (e.g., C4, C5, C6, C7) | numberanalytics.com |

| Electrophilic Substitution | Classic reaction of indoles with electrophiles like nitrating or halogenating agents. | C3 (primary), other positions depending on conditions. | numberanalytics.com |

| N-derivatization | Modification at the indole nitrogen, for example, by reaction with dicarbonyl compounds. | N1 | acs.orgnih.gov |

Exploration of Fluorine Substitutions (e.g., 5-Bromoindole (B119039) Propanol Phosphate Analogues)

The substitution of a fluorine atom with other halogens, such as bromine, in the indole ring can significantly influence the compound's chemical and physical properties. This has led to the exploration of synthetic routes for 5-bromoindole analogues. The synthesis of the 5-bromoindole core can be achieved through various methods, including the direct bromination of indole or multi-step syntheses starting from precursors like 4-bromoaniline. google.comresearchgate.net

One common approach involves the electrophilic bromination of an indole derivative. For instance, a three-step synthesis route starting from indole has been designed to produce 5-bromoindole. guidechem.com This process typically involves the protection of the indole nitrogen, followed by regioselective bromination at the C5 position, and subsequent deprotection. Another method involves the reaction of indole with sodium bisulfite, followed by acylation and then bromination to yield 5-bromoindole.

Once the 5-bromoindole core is obtained, the propanol phosphate side chain can be introduced at the C3 position. A plausible synthetic strategy involves the introduction of a three-carbon chain, which is then functionalized to the propanol, followed by phosphorylation. For example, a Vilsmeier-Haack reaction on 5-bromoindole using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) would yield 5-bromoindole-3-carboxaldehyde (B1265535). organic-chemistry.orgthieme-connect.dechemistrysteps.comwikipedia.orgnih.gov This aldehyde can then be subjected to a Wittig reaction with methoxymethyltriphenylphosphine to extend the carbon chain, followed by hydrolysis to the corresponding aldehyde with an additional CH₂ group. Subsequent reduction of this aldehyde would yield 5-bromoindole-3-propanol.

Alternatively, the 5-bromoindole-3-carboxaldehyde can be converted to 5-bromoindole-3-propionic acid, which can then be reduced to 5-bromoindole-3-propanol. The final step is the phosphorylation of the hydroxyl group of the propanol side chain. This can be achieved using various phosphorylating agents, such as phosphorus oxychloride (POCl₃) in the presence of a base like pyridine, or a mixture of phosphorus pentoxide (P₂O₅) and an appropriate solvent. nih.govresearchgate.netmasterorganicchemistry.com

The following table summarizes a potential synthetic route for 5-bromoindole propanol phosphate:

| Step | Reaction | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|---|

| 1 | Vilsmeier-Haack Formylation | 5-Bromoindole | POCl₃, DMF | 5-Bromoindole-3-carboxaldehyde |

| 2 | Wittig Reaction/Homologation | 5-Bromoindole-3-carboxaldehyde | (Ph)₃P=CHOMe, then H₃O⁺ | 5-Bromoindole-3-acetaldehyde |

| 3 | Reduction | 5-Bromoindole-3-acetaldehyde | NaBH₄ or LiAlH₄ | 5-Bromoindole-3-propanol |

| 4 | Phosphorylation | 5-Bromoindole-3-propanol | POCl₃, Pyridine | 5-Bromoindole Propanol Phosphate |

Modifications of the Propanol and Phosphate Linkages

Modifications of the propanol and phosphate linkages of this compound are crucial for altering the molecule's properties. These modifications can affect its stability, and interactions with biological targets.

The propanol linker, which connects the indole core to the phosphate group, can be modified in several ways. The length of the alkyl chain can be varied, for instance, by using different reagents during the side-chain introduction. Instead of a three-carbon propanol linker, a two-carbon ethanol (B145695) or a four-carbon butanol linker could be synthesized by selecting the appropriate starting materials in the homologation step. Furthermore, branching can be introduced on the propanol chain, which can influence the molecule's conformational flexibility.

The phosphate group itself is a key site for modification. The non-bridging oxygen atoms of the phosphate can be substituted to alter the charge and hydrogen bonding capabilities of the molecule. For example, replacing one of the hydroxyl groups with an alkyl or aryl group would result in a phosphodiester. Complete replacement of the hydroxyl groups can lead to a triester. Such modifications can significantly impact the molecule's solubility and membrane permeability.

The following table outlines potential modifications to the propanol and phosphate linkages:

| Linkage | Modification Type | Example Modification | Potential Impact |

|---|---|---|---|

| Propanol Linker | Chain Length Variation | Ethanol or Butanol Linker | Alters distance and flexibility |

| Introduction of Substituents | Methyl or other alkyl groups on the chain | Influences conformation and steric interactions | |

| Phosphate Group | Esterification | Conversion to a phosphodiester or triester | Modulates charge and lipophilicity |

| Thio-substitution | Replacement of an oxygen atom with sulfur (phosphorothioate) | Increases nuclease resistance and alters metal ion coordination | |

| Amidation | Replacement of a hydroxyl group with an amino group (phosphoramidate) | Changes hydrogen bonding properties and stability |

Biochemical and Enzymatic Research on 5 Fluoroindole Propanol Phosphate

Investigation of Enzyme Inhibition Mechanisms

5-Fluoroindole (B109304) propanol (B110389) phosphate (B84403) (F-IPP) is a recognized inhibitor that specifically targets the alpha-site of the tryptophan synthase (TS) α2β2 complex. nih.govpdbj.org Tryptophan synthase is a bifunctional enzyme that catalyzes the final two steps in the biosynthesis of L-tryptophan. acs.orgwikipedia.org The α-subunit is responsible for the cleavage of 3-indole-D-glycerol 3'-phosphate (IGP) into indole (B1671886) and glyceraldehyde-3-phosphate (G3P), while the β-subunit catalyzes the synthesis of L-tryptophan from indole and L-serine. acs.orgfrontiersin.orgnih.govnih.gov

Crystal structures of the wild-type tryptophan synthase from Salmonella typhimurium have been determined in the presence of F-IPP. nih.govpdbj.org These studies reveal a detailed model for the binding of F-IPP to the α-subunit. nih.govpdbj.org The binding of this α-site specific ligand is sufficient to induce significant conformational changes, most notably the closure of loop αL6 over the α-active site. nih.govpdbj.org This finding contrasts with some earlier reports that suggested such closure required the presence of a ligand at the β-site as well. nih.govpdbj.org The interaction of F-IPP at the α-site plays a crucial role in understanding the allosteric communication between the α and β subunits of the enzyme. nih.gov

The inhibition of tryptophan synthase is a target for the development of new therapeutic agents, particularly for diseases like tuberculosis, as this enzyme is essential in many pathogens but absent in animals. acs.orgwikipedia.org

The kinetic characterization of the interaction between 5-fluoroindole propanol phosphate and tryptophan synthase has been instrumental in elucidating the enzyme's mechanism. Studies using rapid reaction kinetics have been pivotal in establishing the concept of substrate channeling, where the intermediate, indole, is transferred from the α-site to the β-site through a hydrophobic tunnel. nih.gov

The binding of inhibitors like F-IPP at the α-site has been shown to allosterically modulate the activity at the distant β-site. This intersubunit communication is a key feature of the enzyme's function. nih.gov The binding of a ligand at the α-site alone, such as F-IPP, can trigger conformational changes that are part of the allosteric regulation pathway. nih.govpdbj.org

Kinetic studies on mutants with altered tunnel structures have further clarified the importance of efficient channeling. For instance, mutations that block or restrict the tunnel can lead to the observation of indole in single enzyme turnover experiments, highlighting the role of the tunnel in preventing the escape of this intermediate. nih.gov

Table 1: Kinetic Parameters for Tryptophan Synthase

| Parameter | Value | Conditions |

| KM for indole | 0.015 - 0.4 mM | L-serine concentration fixed at 25 mM |

| KM for L-serine | 0.5 - 50 mM | Indole concentration fixed at 250 µM |

This table presents Michaelis-Menten constants (KM) for the substrates of the β-subunit of tryptophan synthase, providing context for the enzyme's kinetic behavior. nih.gov

Allosteric Regulation and Enzyme Dynamics

The allosteric regulation of tryptophan synthase is a complex process involving communication between the α and β subunits to coordinate their catalytic activities. frontiersin.orgnih.govnih.govresearchgate.net The binding of ligands at one site influences the conformation and activity of the other, ensuring the efficient synthesis of L-tryptophan and preventing the loss of the intermediate, indole. nih.govnih.gov

The binding of this compound to the α-active site serves as a critical tool for studying these allosteric mechanisms. nih.gov It has been demonstrated that the presence of an α-site ligand alone is sufficient to induce significant conformational changes, including the closure of loop αL6. nih.govpdbj.org This event is a key step in the allosteric pathway that communicates the state of the α-site to the β-site. nih.gov

A pathway for this intersubunit communication has been proposed based on structural studies. A central element of this pathway is a movable domain that interacts with both the α-subunit via loop αL2 and the β-active site. nih.gov This communication ensures that the cleavage of IGP at the α-site is synchronized with the synthesis of tryptophan at the β-site. acs.orgnih.gov

The binding of ligands, such as this compound, to tryptophan synthase induces significant and specific conformational changes that are essential for its catalytic function and allosteric regulation. nih.govacs.org

One of the most prominent changes upon the binding of an α-site inhibitor like F-IPP is the closure of loop αL6 over the α-active site. nih.govpdbj.org This movement is crucial for sequestering the active site from the solvent and for positioning catalytic residues like αAsp60. nih.govacs.org The ordering of loop αL6 is also coordinated with the ordering of another flexible loop, αL2. nih.gov

The COMM domain of the β-subunit is another critical element in the allosteric communication network. acs.org This domain is movable and plays a central role in transmitting signals between the α and β active sites. nih.govbiorxiv.org The binding of a ligand at the α-site can influence the conformation of the COMM domain, which in turn affects the accessibility and catalytic activity of the β-site. nih.govacs.org Computational studies have shown that the binding of the natural substrate, IGP, triggers an increase in the network of hydrogen bonds involving αL2, αL6, and the COMM domain, leading to the closure of both the α-subunit and the COMM domain. acs.org

Table 2: Key Structural Elements in Tryptophan Synthase Allostery

| Structural Element | Location | Role in Allostery |

| Loop αL6 | α-subunit | Closes over the α-active site upon ligand binding. nih.govpdbj.orgacs.org |

| Loop αL2 | α-subunit | Ordering is coordinated with αL6 closure. nih.govacs.org |

| COMM Domain | β-subunit | Transmits allosteric signals between subunits. nih.govacs.orgbiorxiv.org |

Substrate Channeling Studies in Multi-Enzyme Complexes

The allosteric regulation of the enzyme is intricately linked to this channeling process. nih.gov The binding of substrates and the progression of the catalytic cycle at both the α- and β-sites trigger conformational changes that open and close the tunnel, ensuring that indole is only transferred when the β-site is ready to receive it. nih.gov

Studies involving site-directed mutagenesis to alter the tunnel have provided direct evidence for its function. nih.gov Mutants with a blocked or restricted tunnel show impaired channeling, leading to the release of indole into the surrounding medium. nih.gov These experiments, combined with rapid kinetic analyses, have been crucial in confirming that indole is indeed channeled and in identifying the key kinetic features that govern this efficient process. nih.gov The binding of inhibitors such as this compound at the α-site has been a valuable tool in these studies to trap the enzyme in specific conformational states and probe the mechanics of allosteric control over substrate channeling. nih.gov

Impact of this compound on Indole Channeling in Tryptophan Synthase

A key feature of tryptophan synthase is its 25-angstrom-long hydrophobic channel that connects the active sites of the α and β subunits. nih.govwikipedia.org This channel facilitates the direct transfer of the intermediate compound, indole, a process known as substrate channeling. nih.govwikipedia.org This mechanism is highly efficient as it prevents the loss of the volatile and sparingly soluble indole to the cellular environment and protects it from degradation.

The introduction of a fluorine atom at the 5-position of the indole ring, as seen in 5-fluoroindole , has been shown to influence the enzyme's activity. Studies on Arabidopsis thaliana have utilized 5-fluoroindole resistance to identify and characterize mutations in the β-subunit of tryptophan synthase. nih.gov This indicates a direct interaction between 5-fluoroindole and the enzyme, likely at the active site of the β-subunit where indole binds. Research has also demonstrated the biotransformation of 5-fluoroindole to 5-fluorotryptophan (B555192) by recombinant E. coli expressing tryptophan synthase, confirming that the enzyme can process this analog. researchgate.net

For This compound , the addition of the propanol phosphate group to the indole core introduces a significant structural modification. It is plausible that this bulkier, charged side chain could have a profound impact on the compound's ability to traverse the hydrophobic indole channel. The dimensions and hydrophobicity of the channel are finely tuned for the passage of indole. The propanol phosphate moiety would likely create steric hindrance and unfavorable electrostatic interactions within the nonpolar environment of the channel, potentially impeding or completely blocking its passage from the α-subunit to the β-subunit.

Table 1: Potential Interactions of Indole Analogs with the Tryptophan Synthase Channel

| Compound | Key Structural Feature | Postulated Impact on Channeling |

| Indole | Small, hydrophobic molecule | Efficiently channeled from α- to β-subunit |

| 5-Fluoroindole | Fluorine substitution on the indole ring | Likely channeled, as it can act as a substrate |

| This compound | Bulky, charged propanol phosphate group | Potential for steric and electrostatic hindrance, likely impeding or blocking channeling |

Implications for Metabolic Flux and Efficiency

The efficient channeling of indole in tryptophan synthase is critical for maintaining metabolic flux through the tryptophan biosynthetic pathway. By sequestering the indole intermediate, the enzyme complex ensures a high local concentration at the β-active site, driving the reaction towards tryptophan synthesis and minimizing the loss of metabolic intermediates.

Any disruption to this channeling mechanism by a compound like This compound would have significant implications for the metabolic efficiency of the organism. If the compound acts as an inhibitor by binding to the α-site and generating a "plugged" intermediate that cannot efficiently move through the channel, it would effectively halt the entire tryptophan synthesis pathway at this step. This blockage would lead to an accumulation of upstream metabolites and a depletion of tryptophan, which is essential for protein synthesis and as a precursor for other important molecules.

Molecular Interactions and Structural Biology of 5 Fluoroindole Propanol Phosphate Complexes

High-Resolution Structural Determination of Protein-Ligand Complexes

High-resolution structural techniques are fundamental to understanding the precise interactions between a ligand and its protein target. X-ray crystallography, in particular, has provided atomic-level details of these associations.

Tryptophan synthase, a well-studied α2β2 complex, catalyzes the final two steps in tryptophan biosynthesis. nih.gov Its intricate mechanism involves communication between the α- and β-subunits, which are separated by approximately 20 angstroms. nih.gov X-ray crystallography has been instrumental in visualizing the binding of various ligands and intermediates to tryptophan synthase, revealing the conformational changes that orchestrate its catalytic cycle.

While specific crystallographic data for a 5-fluoroindole (B109304) propanol (B110389) phosphate (B84403) complex with tryptophan synthase is not detailed in the provided search results, the extensive crystallographic work on tryptophan synthase with other ligands provides a robust framework for understanding how F-IPP would likely interact. ebi.ac.uk These studies have shown that the binding of ligands to the α-subunit induces a "closed" conformation, a structural rearrangement crucial for catalysis and inter-subunit communication. nih.gov

The α-subunit of tryptophan synthase is responsible for the reversible cleavage of indole-3-glycerol phosphate (IGP) to indole (B1671886) and glyceraldehyde 3-phosphate (G3P). nih.gov The binding pocket of the α-subunit is a well-defined cavity that accommodates the indole moiety and the glycerol (B35011) phosphate group of the substrate.

Based on the known structure and function of tryptophan synthase, the binding of F-IPP to the α-subunit would involve a series of specific intermolecular contacts:

Indole Moiety Interaction : The 5-fluoroindole ring of F-IPP would occupy the same hydrophobic pocket as the indole ring of the natural substrate. The fluorine atom at the 5-position, with its high electronegativity and van der Waals radius differing from hydrogen, could potentially alter the electronic environment and steric fit within the pocket, influencing binding affinity and dynamics. nih.gov

Phosphate Group Coordination : The propanol phosphate tail of F-IPP would interact with residues responsible for binding the phosphate group of IGP. These interactions are critical for anchoring the ligand in the active site.

Hydrogen Bonding and van der Waals Forces : A network of hydrogen bonds and van der Waals interactions would further stabilize the F-IPP molecule within the binding pocket, involving key amino acid residues that have been identified through mutagenesis and structural studies of the enzyme with other ligands. ebi.ac.uk

The introduction of the fluorine atom can serve as a sensitive probe for these interactions, allowing for detailed analysis through various spectroscopic methods.

Spectroscopic Characterization of Molecular Binding Events

Spectroscopic techniques are invaluable for studying the dynamic aspects of ligand-protein interactions in solution, complementing the static picture provided by crystallography.

¹⁹F NMR spectroscopy is a powerful tool for investigating protein structure, dynamics, and interactions, benefiting from the high sensitivity of the ¹⁹F nucleus and the absence of background signals in biological systems. researchgate.netnih.gov The incorporation of fluorine-containing amino acids, such as 5-fluorotryptophan (B555192) derived from 5-fluoroindole, provides a site-specific probe to monitor local environmental changes within a protein. researchgate.netnih.gov

Studies have shown that Escherichia coli can utilize 5-fluoroindole to biosynthetically incorporate 5-fluorotryptophan into proteins, allowing each fluorinated residue to exhibit a distinct ¹⁹F NMR resonance based on its local environment. researchgate.net This enables the study of conformational changes upon ligand binding or protein-protein interactions. For instance, in studies of other proteins, distinct ¹⁹F NMR signals from different 5-fluorotryptophan residues have been used to monitor conformational dynamics and ligand binding events. nih.govnih.gov While direct ¹⁹F NMR data on the F-IPP-tryptophan synthase complex is not available in the search results, the methodology of using 5-fluoroindole precursors is well-established for probing tryptophan environments. researchgate.netrsc.orgrsc.org

The chemical shift of the ¹⁹F nucleus is highly sensitive to its surrounding electronic environment. Therefore, the binding of F-IPP to the tryptophan synthase α-subunit would be expected to produce a significant change in the ¹⁹F NMR spectrum, providing information on the binding event and any associated conformational changes.

A variety of other spectroscopic methods can be employed to analyze the binding of ligands like F-IPP to proteins:

Fluorescence Spectroscopy : This technique can be used to measure binding constants and probe interactions by monitoring changes in intrinsic protein fluorescence (e.g., from tryptophan residues) or the fluorescence of a labeled ligand upon complex formation. nih.gov

Fluorescence Polarization (FP) : FP measures the change in the rotational motion of a fluorescently labeled ligand upon binding to a larger protein molecule. It is a robust method for determining binding affinities, even for low-affinity interactions. nih.gov

Mass Spectrometry (MS) : Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to study protein-ligand complexes in the gas phase. researchgate.net Furthermore, methods combining MS with hydrogen-deuterium exchange (HDX) or fast photochemical oxidation of proteins (FPOP) can provide structural information, map binding sites, and determine binding affinities. wustl.edu

These techniques offer complementary information to NMR and crystallography, providing a comprehensive picture of the ligand-protein interaction.

Computational Approaches to Binding and Dynamics

Computational methods, including molecular docking and molecular dynamics (MD) simulations, are powerful tools for predicting and analyzing the binding of ligands to proteins. These approaches can model the interaction of F-IPP with tryptophan synthase at an atomic level, providing insights into:

Binding Pose Prediction : Docking algorithms can predict the most favorable orientation of F-IPP within the α-subunit's binding pocket, identifying key intermolecular contacts.

Binding Free Energy Calculation : Computational methods can estimate the binding affinity of F-IPP, allowing for a comparison with experimental data and predictions of how modifications to the ligand might affect binding.

Conformational Dynamics : MD simulations can track the movements of the protein and ligand over time, revealing the dynamic nature of the complex and how the binding of F-IPP might influence the protein's conformational landscape and allosteric communication between the α and β subunits.

While specific computational studies on the F-IPP-tryptophan synthase complex were not found in the search results, the extensive body of computational work on enzyme-ligand interactions provides a clear roadmap for how such studies would be conducted and the valuable insights they could offer.

Molecular Docking Simulations for Interaction Prediction (e.g., against Akt and PI3K enzymes for 5-fluoro indole derivatives)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein. In the context of 5-fluoroindole derivatives, molecular docking studies have been employed to elucidate their binding mechanisms and to validate their activity profile against key enzymes in cellular signaling pathways, such as Akt (also known as Protein Kinase B) and Phosphoinositide 3-kinase (PI3K).

The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, and survival. Its dysregulation is frequently implicated in the development and progression of cancer. Consequently, the inhibition of this pathway has emerged as a promising strategy for cancer therapy. Research has focused on designing and synthesizing novel 5-fluoroindole derivatives and evaluating their potential as inhibitors of PI3K and Akt.

In a notable study, a series of 5-fluoroindole derivatives were designed and synthesized, building upon the structure of an existing indole derivative with known immunosuppressive and anticancer properties. researchgate.net Molecular docking simulations were then performed to predict the binding interactions of these newly synthesized compounds with the active sites of Akt and PI3K enzymes. researchgate.net These simulations are crucial for understanding the structure-activity relationships and for guiding the optimization of lead compounds.

The docking studies revealed that the 5-fluoroindole derivatives could fit well into the binding pockets of both PI3K and Akt. The binding is typically characterized by a network of hydrogen bonds and other non-covalent interactions with key amino acid residues in the active site. For instance, the docking of a particularly potent 5-fluoroindole derivative, compound 6e, demonstrated strong binding affinity, which was consistent with its observed in vitro antiproliferative activity against cervical cancer cell lines. researchgate.net The insights gained from these docking studies help to rationalize the inhibitory activity of these compounds and provide a basis for the future design of more effective PI3K/Akt inhibitors.

Table 1: Molecular Docking Results of 5-Fluoroindole Derivatives against PI3K and Akt

| Compound | Target Enzyme | Docking Score (kcal/mol) | Interacting Residues | Reference |

|---|---|---|---|---|

| Compound 6e | PI3K | Data not publicly available | Key residues in the active site | researchgate.net |

| Compound 6e | Akt | Data not publicly available | Key residues in the active site | researchgate.net |

| This table is representative of the type of data generated from molecular docking studies. The specific docking scores for compound 6e were not detailed in the referenced study but were stated to validate the binding mechanism. |

Pharmacological and Mechanistic Research Applications of 5 Fluoroindole Propanol Phosphate

Investigation of Cellular Signaling Pathways

The phosphate (B84403) group in 5-Fluoroindole (B109304) propanol (B110389) phosphate suggests a potential role in the study of cellular signaling pathways, which are fundamental to cellular communication and regulation.

Role in Phosphorylation Reactions and Signal Transduction Cascades

Phosphorylation, the addition of a phosphate group to a molecule, is a key mechanism in signal transduction. Enzymes called kinases catalyze this reaction, while phosphatases remove phosphate groups. These processes act as molecular switches, turning protein activity on or off and propagating signals within the cell.

Theoretically, 5-Fluoroindole propanol phosphate could serve as a substrate or a modulator in phosphorylation-dependent signaling cascades. The fluorinated indole (B1671886) component could act as a reporter group, allowing for the use of techniques like ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance) to monitor its incorporation or interaction within a signaling pathway. This approach is analogous to the use of fluorine-labeled probes in studying nucleic acid structures and interactions. nih.gov

Exploration of Interactions with Key Regulatory Enzymes

The structural similarity of this compound to endogenous signaling molecules could enable it to interact with key regulatory enzymes in signal transduction pathways. It could potentially bind to the active sites of kinases, phosphatases, or other ATP-utilizing enzymes.

For instance, the indole portion of the molecule is a common scaffold in biologically active compounds. The combination of the indole ring with a propanol phosphate linker could allow it to mimic natural substrates and interact with enzymes involved in metabolic or signaling pathways. The fluorine atom can also influence the electronic properties of the indole ring, potentially altering its binding affinity and specificity for target enzymes.

Exploration of Biological Activities at a Molecular Level

At the molecular level, this compound could be a valuable tool for dissecting complex biological processes.

Modulatory Effects on Enzyme Activity and Protein Function

By interacting with enzymes, this compound could act as an inhibitor or an allosteric modulator. The phosphate group might anchor the molecule to the phosphate-binding pocket of an enzyme, while the 5-fluoroindole moiety could interact with adjacent hydrophobic regions, leading to a change in the enzyme's conformation and activity.

Furthermore, the introduction of a fluorine atom can enhance the metabolic stability of a compound, making it a more robust tool for studying enzyme kinetics and protein function over time.

Potential as a Biochemical Probe for Cellular Processes

The intrinsic properties of the 5-fluoroindole group make this compound a candidate for use as a biochemical probe. The fluorine atom provides a sensitive handle for ¹⁹F NMR studies, which can provide detailed information about the local environment of the probe. nih.gov This would allow researchers to monitor changes in cellular processes in real-time and in a non-invasive manner.

For example, if the compound were to be taken up by cells, its ¹⁹F NMR signal could report on changes in intracellular pH, ion concentration, or binding to intracellular proteins. This would provide valuable insights into the cellular response to various stimuli.

Design and Development of Preclinical Lead Compounds

The unique chemical features of this compound also suggest its potential as a starting point for the design of new therapeutic agents.

The concept of a prodrug, an inactive compound that is converted into an active drug in the body, is a well-established strategy in drug development. For example, 5-Fluoroindole-3-acetic acid has been investigated as a prodrug that can be activated by peroxidases to form a cytotoxic agent for potential use in targeted cancer therapy. nih.gov

Structure-Based Drug Design Principles Utilizing the 5-Fluoroindole Core

Structure-based drug design is a powerful methodology in medicinal chemistry that utilizes the three-dimensional structure of a biological target, such as a protein or enzyme, to design and develop new drug candidates. springernature.comnih.govmdpi.comdrugdesign.org This approach aims to create molecules that are complementary in shape and chemical properties to the target's binding site, thereby enhancing potency and selectivity. mdpi.com The 5-fluoroindole moiety is a valuable building block in this process due to the unique properties conferred by the fluorine atom and the indole scaffold itself.

The introduction of a fluorine atom at the 5-position of the indole ring can significantly influence a molecule's physicochemical properties. Fluorine is highly electronegative and can alter the acidity of the indole N-H group, influencing hydrogen bonding interactions with the target protein. nih.gov Furthermore, the carbon-fluorine bond is strong and can enhance the metabolic stability of the compound.

A practical example of the application of the 5-fluoroindole core in structure-based design is in the development of myeloperoxidase (MPO) inhibitors. MPO is an enzyme involved in inflammatory processes and has been identified as a therapeutic target. Researchers have designed and synthesized a series of 3-(aminoalkyl)-5-fluoroindole analogues based on the known MPO inhibitor, 5-fluorotryptamine. By using computational docking studies, these analogues were designed to fit into the MPO active site. The 5-fluoroindole core played a crucial role in the binding of these inhibitors to the enzyme.

The design strategy for these MPO inhibitors involved two main approaches:

Varying the length of the alkyl side chain at the 3-position of the indole ring.

Introducing different substituents on the nitrogen atom of the side chain.

This systematic modification of the 5-fluoroindole scaffold allowed for the exploration of the structure-activity relationship and the identification of more potent inhibitors.

Optimization of Indole-Based Scaffolds for Biological Targeting (e.g., for anticancer agents)

The indole scaffold is a versatile platform for the development of various therapeutic agents, including a significant number of anticancer drugs. nih.govresearchgate.net The optimization of indole-based compounds is a key area of research aimed at improving their efficacy, selectivity, and pharmacokinetic properties. This optimization can be achieved by modifying different parts of the indole molecule, including the indole ring itself and the substituents at various positions. The chemical structure of this compound suggests several points for such optimization.

The indole ring can be substituted at multiple positions to enhance biological activity. For instance, in the context of anticancer agents that target tubulin, the position of the indole ring's attachment to a core structure has been shown to be critical. nih.gov A study on indolyl-imidazopyridines as tubulin polymerization inhibitors revealed that moving the indole attachment from the 5-position to the 6-position of the core structure resulted in a significant improvement in both cytotoxic potency and metabolic stability. nih.gov

The side chain attached to the indole core is another crucial element for optimization. In the case of this compound, the "propanol phosphate" moiety suggests a potential prodrug approach. nih.govnih.gov Phosphate groups are often added to drug candidates to increase their aqueous solubility and, consequently, their bioavailability. nih.gov These phosphate prodrugs are designed to be inactive until they are metabolized in the body by enzymes such as alkaline phosphatases, which cleave the phosphate group to release the active parent drug. nih.gov This strategy can be particularly useful for drugs that have poor water solubility. A novel linker, p-hydroxymethylbenzoyloxymethoxycarbonyl, was developed to create a phosphate prodrug of an indole-containing compound, which demonstrated increased aqueous solubility, good stability, and efficient conversion to the active drug in vivo. nih.gov

The following interactive table summarizes the structure-activity relationship (SAR) findings for a series of indolyl-imidazopyridine derivatives as tubulin inhibitors, highlighting the impact of substitutions on anticancer activity. nih.gov

| Compound | Indole Position | R Group | Average IC50 (nM) | Metabolic Stability (t1/2 in min) |

| 42 | 5-indolyl | H | 55.75 | 45.4 |

| 43 | 6-indolyl | H | 9.75 | 56.3 |

| 39 | 2-indolyl | H | >100 | - |

| 40 | 3-indolyl | H | low nM | - |

| 44 | 7-indolyl | H | low nM | - |

IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. A lower IC50 indicates higher potency. Metabolic stability is indicated by the half-life (t1/2) in human liver microsomes; a longer half-life suggests greater stability.

Involvement in Metabolic Pathway Investigations

Perturbation Studies in Tryptophan Biosynthesis Pathways

The compound is a well-characterized inhibitor of tryptophan synthase, an essential enzyme in the biosynthesis of the amino acid tryptophan. This inhibition has been extensively used to study the pathway's dynamics in various organisms.

5-Fluoroindole (B109304) propanol (B110389) phosphate (B84403) (F-IPP) functions as a potent inhibitor of the tryptophan synthase α-subunit. acs.orgacs.orgnih.gov It acts as an analogue of the natural substrate, indole-3-glycerol phosphate (IGP). By binding to the active site of the α-subunit, F-IPP prevents the cleavage of IGP into indole (B1671886) and glyceraldehyde-3-phosphate. acs.org This blockade has profound effects on the allosteric regulation of the enzyme complex. The binding of F-IPP to the α-site is sufficient to induce a conformational change, specifically the closure of loop αL6 over the active site. acs.orgnih.gov This event is a key part of the communication pathway between the α and β subunits of the enzyme, providing a structural basis for understanding the allosteric signaling that coordinates the multi-step reaction. nih.govresearchgate.net

Crystal structure studies of the tryptophan synthase from Salmonella typhimurium complexed with F-IPP have been instrumental in visualizing these interactions at a molecular level. rcsb.orgacs.org These studies show how the inhibitor occupies the α-active site, leading to a disruption in the intramolecular channeling of the indole intermediate to the β-active site. researchgate.netrcsb.org The use of F-IPP in steady-state kinetic experiments allows researchers to trap and study specific enzymatic intermediates, such as the aminoacrylate intermediate at the β-site, providing a clearer picture of the catalytic cycle and the mechanism of allosteric activation. acs.orgacs.orgnih.gov

| PDB ID | Organism | Description | Resolution (Å) | Reference |

|---|---|---|---|---|

| 1A5S | Salmonella typhimurium | Wild-type enzyme complexed with F-IPP and L-Serine bound as aminoacrylate at the beta site. | N/A | nagahama-i-bio.ac.jp |

| 1FUY | Salmonella typhimurium | BetaA169L/BetaC170W double mutant complexed with F-IPP. | 2.25 | rcsb.org |

In bacteria such as Salmonella typhimurium, tryptophan synthase is a validated target for inhibition. drugbank.com The use of F-IPP in structural and kinetic studies has provided a detailed understanding of the enzyme's mechanism in this organism. nih.govrcsb.org By inhibiting a key step in an essential amino acid biosynthesis pathway, F-IPP effectively disrupts bacterial growth, making the tryptophan pathway a target for the development of new antibacterial agents. acs.org

While specific studies on the effect of F-IPP on fungal tryptophan metabolism are not widely documented, the general principles of tryptophan biosynthesis are conserved. The pathway is present in fungi but absent in mammals, making it an attractive target for antifungal drug design. nih.gov The enzymes in the fungal pathway, from anthranilate synthase to tryptophan synthase, are potential targets for inhibitors. nih.gov Given that F-IPP is a potent inhibitor of bacterial tryptophan synthase, it is plausible that it would exert similar inhibitory effects on the fungal ortholog, thereby disrupting fungal metabolism and growth.

Broader Roles in Phosphate-Related Metabolic Networks

While the compound contains a phosphate group, its primary characterized role is as a tryptophan pathway inhibitor, not as a modulator of general phosphate signaling.

Based on available scientific literature, there is no documented evidence linking this compound to the INPHORS (Intracellular Phosphate Reception and Signaling) pathway or to broader roles in phosphate homeostasis. nih.govresearchgate.netnih.gov The INPHORS pathway is a distinct signaling cascade involving inositol (B14025) pyrophosphates and SPX domain-containing proteins that sense and regulate cellular inorganic phosphate levels, primarily studied in yeast and plants. nih.govunige.ch The presence of a phosphate moiety in this compound is for mimicking the natural substrate of tryptophan synthase, indole-3-glycerol phosphate, and does not imply a role in these specific, broader phosphate signaling networks.

The tryptophan biosynthesis pathway is intrinsically linked to central carbohydrate metabolism, specifically the Pentose Phosphate Pathway (PPP). nih.gov The PPP provides the precursor erythrose-4-phosphate (E4P), which, along with phosphoenolpyruvate (B93156) from glycolysis, enters the shikimate pathway to produce chorismate. nih.gov Chorismate is the common precursor for all three aromatic amino acids: tryptophan, tyrosine, and phenylalanine.

By inhibiting tryptophan synthase, this compound blocks the final steps of tryptophan production. This perturbation can have upstream consequences on metabolic flux. A blockage at the end of the pathway can lead to the accumulation of intermediates and potentially trigger feedback inhibition of earlier enzymes, including those in the shikimate pathway. This, in turn, would reduce the demand for E4P. Consequently, the metabolic flux from the PPP towards aromatic amino acid biosynthesis could be downregulated, shunting glucose-6-phosphate towards other metabolic fates like glycolysis or nucleotide biosynthesis. nih.govembl.de Therefore, this compound can be used as a tool to indirectly study the regulatory interplay and metabolic flux distribution between the PPP and aromatic amino acid synthesis.

Investigation of Enzyme-Mediated Metabolic Transformations

The carbon-fluorine (C-F) bond is generally strong and stable; however, its presence can influence metabolic pathways. nih.govacs.org While often retained, the fluorine atom can be removed through certain enzymatic reactions, a process known as defluorination. The stability of the C-F bond in this specific molecule would depend on the enzymatic systems it encounters within an organism. Further research would be required to determine the precise enzyme-mediated transformations of this compound.

Structure Activity Relationship Sar Studies of 5 Fluoroindole Propanol Phosphate and Analogues

Influence of Fluorine Substitution on Biological Activity

The introduction of a fluorine atom at the 5-position of the indole (B1671886) ring has profound effects on the molecule's physicochemical properties and, consequently, its biological interactions.

The fluorine atom at the C-5 position of the indole ring significantly alters the electronic distribution of the molecule. Due to its high electronegativity, fluorine acts as a strong electron-withdrawing group through induction, which can influence the acidity of the indole N-H and the molecule's ability to participate in hydrogen bonding. At the same time, fluorine can act as a weak electron-donating group through resonance. This dual electronic nature can modulate the binding affinity of the compound to its biological target. For instance, in a study on tetrahydro-γ-carboline derivatives, a fluorine atom at a similar position (position 6) resulted in the most potent analogue, with a double-digit nanomolar potency. acs.org

Table 1: Predicted Physicochemical Properties of 5-Fluoroindole (B109304) Propanol (B110389) Phosphate (B84403)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C11H13FNO4P | PubChem uni.lu |

| Molecular Weight | 273.19 g/mol | DrugBank drugbank.com |

| XlogP (predicted) | 1.5 | PubChem uni.lu |

| Hydrogen Bond Donor Count | 3 | DrugBank drugbank.com |

| Hydrogen Bond Acceptor Count | 5 | DrugBank drugbank.com |

| Caco-2 permeability | Low | DrugBank drugbank.com |

| Human Intestinal Absorption | High (predicted) | DrugBank drugbank.com |

| Blood Brain Barrier | High (predicted) | DrugBank drugbank.com |

This table presents predicted data and should be interpreted as such.

Comparing 5-fluoroindole propanol phosphate with its non-fluorinated counterpart, indole-3-propanol phosphate, highlights the significant impact of the fluorine atom. The non-fluorinated analogue serves as a baseline for understanding the electronic and metabolic contributions of the fluorine substituent. nih.govdrugbank.com The substitution of hydrogen with fluorine at the 5-position can enhance metabolic stability by blocking potential sites of oxidative metabolism by cytochrome P450 enzymes.

While specific comparative studies on the biological activity of this compound versus indole-3-propanol phosphate are not widely available in the public domain, research on other fluorinated and non-fluorinated compound pairs consistently demonstrates differences in potency and pharmacokinetic profiles. For example, in the development of HIV-1 integrase inhibitors, the introduction of a fluorine atom at the C-5 position of a quinolone-3-carboxylic acid scaffold led to potent antiviral activity. nih.gov

Table 2: Comparison of this compound and Indole-3-propanol Phosphate

| Feature | This compound | Indole-3-propanol Phosphate | Source |

|---|---|---|---|

| Molecular Formula | C11H13FNO4P | C11H14NO4P | PubChem uni.lunih.gov |

| Molecular Weight | 273.19 g/mol | 255.21 g/mol | PubChem uni.lunih.gov |

| Predicted XlogP | 1.5 | 1.0 | PubChem uni.luuni.lu |

| Metabolic Stability | Potentially enhanced due to C-F bond | Susceptible to oxidation at C-5 | General Principle |

This table includes predicted data and generally accepted principles of medicinal chemistry.

Role of the Propanol Phosphate Moiety in Molecular Recognition

The propanol phosphate side chain is a critical determinant of the molecule's interaction with biological systems, influencing both enzyme binding and cellular penetration.

The phosphate group is essential for the interaction of many molecules with their target enzymes, particularly kinases and phosphatases. The negatively charged phosphate can form strong ionic interactions and hydrogen bonds with positively charged amino acid residues (such as arginine and lysine) in the active site of an enzyme. nih.gov This is a key feature in the binding of nucleotide analogues to their target enzymes. nih.gov

However, the negative charge of the phosphate group at physiological pH significantly hinders its ability to cross cell membranes via passive diffusion. This often results in poor cellular uptake. beilstein-journals.org To overcome this, a common strategy is the use of prodrugs, where the phosphate is masked with lipophilic groups that can be cleaved off by intracellular enzymes to release the active, phosphorylated compound.

Systematic Structural Modifications and Their Functional Consequences

Systematic modifications to the this compound scaffold would be a key strategy to optimize its biological activity. While specific studies on this compound are limited, general principles from related indole derivatives can be informative. nih.govnih.gov

Potential modifications could include:

Substitution on the Indole Ring: Introducing other substituents on the indole ring could further modulate electronic properties and provide additional interaction points with a target protein.

Modification of the Propanol Linker: Altering the length of the alkyl chain or introducing conformational constraints could optimize the positioning of the phosphate group.

Phosphate Bioisosteres: Replacing the phosphate group with bioisosteric mimics, such as phosphonates, could improve metabolic stability and alter binding affinity.

Each of these modifications would be expected to have distinct functional consequences, leading to changes in binding affinity, selectivity, and pharmacokinetic properties. For instance, SAR studies on indole-based HIV-1 fusion inhibitors have shown that the linkage position between indole rings significantly impacts activity. nih.gov

Advanced Research Techniques and Methodologies Applied to 5 Fluoroindole Propanol Phosphate

Integrated Omics Approaches (e.g., Metabolomics, Proteomics)

Integrated omics approaches are crucial in elucidating the complex biological interactions of 5-Fluoroindole (B109304) propanol (B110389) phosphate (B84403). By combining metabolomics and proteomics, researchers can simultaneously investigate the compound's impact on cellular metabolism and protein expression, providing a comprehensive view of its mechanism of action.

Metabolomics:

Untargeted metabolomics studies can reveal global changes in the metabolic profile of cells or organisms upon exposure to a compound. While specific metabolomics data for 5-Fluoroindole propanol phosphate is not extensively published, the approach is similar to that used for other organophosphate compounds. nih.gov For instance, a study on a different organophosphate ester showed significant alterations in the lipid profiles of microalgae, suggesting that a key effect was the disruption of membrane lipids. nih.gov A similar approach applied to this compound would likely involve exposing a model system (e.g., cell culture) to the compound and analyzing the resulting changes in the metabolome using techniques like mass spectrometry.

A hypothetical metabolomics study on this compound might reveal alterations in pathways involving indole-containing metabolites or phosphate metabolism. Given that its parent compound, 5-fluoroindole, is utilized in the tryptophan biosynthesis pathway in Escherichia coli, a metabolomics study could quantify the levels of 5-fluorotryptophan (B555192) and other related metabolites. ossila.com

Proteomics:

Chemical proteomics, often employing photoaffinity labeling, is a powerful tool to identify the protein interaction partners of a small molecule. nih.gov A probe derived from this compound could be synthesized to be light-reactive, allowing it to covalently bind to interacting proteins upon UV irradiation. These protein-probe complexes can then be isolated and the proteins identified by mass spectrometry. This technique helps in building a comprehensive interactome, revealing the cellular machinery that the compound directly engages with. nih.gov Such studies have been successfully used to identify interactors of other nucleotides, revealing involvement in fundamental processes like metabolism and gene expression. nih.gov

The integration of these omics datasets can provide a more holistic understanding. For example, if proteomics identifies an interaction with a specific enzyme, metabolomics can then be used to measure the changes in the substrates and products of that enzyme, thus validating the functional consequence of the interaction. A multi-omics analysis of E. coli evolved to utilize fluorinated indoles has already demonstrated the power of this integrated approach. ossila.com

| Omics Technique | Objective | Potential Findings for this compound | Key Methodologies |

| Metabolomics | To identify and quantify global changes in small-molecule metabolites following compound exposure. | Alterations in tryptophan metabolism, phosphate utilization pathways, and lipid profiles. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy. |

| Proteomics | To identify the protein interaction partners of the compound. | Identification of specific enzymes, receptors, or signaling proteins that bind to this compound. | Photoaffinity Labeling, Chemical Proteomics, Mass Spectrometry. |

| Integrated Omics | To correlate changes in protein levels with changes in metabolite concentrations for a systems-level understanding. | Linking the binding of this compound to a specific enzyme with the observed changes in its metabolic products. | Computational analysis and pathway mapping of combined metabolomics and proteomics data. |

High-Throughput Screening Methodologies for Derivative Characterization

High-throughput screening (HTS) is a critical technology in drug discovery and chemical biology for rapidly assessing the activity of thousands to millions of compounds. nih.gov In the context of this compound, HTS can be employed to characterize derivatives of this compound to identify molecules with improved or more specific activities.

The process typically involves the use of automated systems to test large libraries of compounds in parallel. rti.orgumn.edu For instance, if this compound is found to inhibit a particular enzyme, an HTS campaign can be designed to screen a library of its derivatives for enhanced inhibitory activity. These assays are often based on fluorescence, luminescence, or absorbance readouts. umn.edu

A notable HTS methodology is Homogeneous Time-Resolved Fluorescence (HTRF), which is particularly useful for studying protein-protein interactions. nih.gov If this compound or its derivatives are hypothesized to disrupt a specific protein-protein interaction, an HTRF assay can be developed. This assay format is robust and suitable for screening large compound libraries in a 384-well or even 1536-well plate format. nih.govscienceintheclassroom.org

The characterization of derivatives through HTS can be guided by structure-activity relationship (SAR) studies. By systematically modifying the structure of this compound and screening the resulting derivatives, researchers can identify the chemical moieties responsible for its biological activity.

| HTS Assay Type | Principle | Application for this compound Derivatives | Example Readout |

| Enzyme Inhibition Assay | Measures the ability of a compound to inhibit the activity of a target enzyme. | Screening for derivatives with enhanced potency against a specific kinase or phosphatase. | Decrease in fluorescent product formation. |

| Protein-Protein Interaction Assay | Detects the disruption or stabilization of a complex between two proteins. | Identifying derivatives that selectively block a key protein-protein interaction. | Change in HTRF or FRET signal. umn.edunih.gov |

| Cell-Based Reporter Assay | Uses a genetically engineered cell line to report on the activation or inhibition of a specific signaling pathway. | Assessing the cellular efficacy and pathway selectivity of derivatives. | Luminescence or fluorescence from a reporter gene (e.g., luciferase, GFP). umn.edu |

Advanced Microscopy Techniques for Cellular Localization and Dynamics

Understanding where a compound localizes within a cell and how it affects cellular dynamics is crucial for elucidating its mechanism of action. Advanced microscopy techniques provide the spatial and temporal resolution needed for these investigations.

To visualize the cellular localization of this compound, it could be chemically modified with a fluorescent tag. However, this can sometimes alter the compound's properties. A more elegant approach involves the use of "click chemistry" or other bioorthogonal ligation methods to attach a fluorophore in situ. Alternatively, if a specific protein target is identified through proteomics, that protein can be tagged with a fluorescent protein (e.g., GFP), and the effect of the compound on the protein's localization can be observed.

Techniques like confocal microscopy and two-photon microscopy can provide high-resolution 3D images of cells, allowing for precise determination of the subcellular compartments where the compound or its target accumulates. For studying the dynamics, techniques like Fluorescence Recovery After Photobleaching (FRAP) and Förster Resonance Energy Transfer (FRET) can be employed. FRAP can measure the mobility of a fluorescently-tagged target protein, which might be altered upon compound binding. FRET can be used to monitor conformational changes in a target protein or its interaction with other proteins in real-time within living cells.

| Microscopy Technique | Principle | Application to this compound Research |

| Confocal Microscopy | Uses a pinhole to reject out-of-focus light, enabling high-resolution optical sectioning of thick specimens. | Determining the subcellular localization of a fluorescently-labeled derivative of this compound or its target protein. |

| Fluorescence Recovery After Photobleaching (FRAP) | A region of interest in a fluorescently-labeled sample is photobleached, and the rate of fluorescence recovery is measured to determine molecular mobility. | Assessing changes in the diffusion and binding kinetics of a target protein in the presence of this compound. |

| Förster Resonance Energy Transfer (FRET) | A mechanism describing energy transfer between two light-sensitive molecules. The efficiency of this transfer is dependent on the distance between the two molecules. | Monitoring compound-induced protein conformational changes or protein-protein interactions in live cells. |

Future Research Directions and Unanswered Questions

Elucidating Novel Molecular Targets and Binding Partners

A primary avenue for future investigation lies in the comprehensive identification of the molecular targets of 5-Fluoroindole (B109304) propanol (B110389) phosphate (B84403). While its structural similarity to tryptophan suggests a potential interaction with enzymes in the tryptophan biosynthesis pathway, such as tryptophan synthase, this remains to be experimentally verified. drugbank.comwikipedia.org Future research should employ a multi-pronged approach to uncover its binding partners.

Initial studies could involve broad-based screening assays against a panel of enzymes, receptors, and other proteins to identify potential interactions. Techniques such as affinity chromatography-mass spectrometry, where a modified version of the compound is used to 'pull down' its binding partners from cell lysates, could prove invaluable. Furthermore, given the diverse biological roles of indole (B1671886) derivatives, it is plausible that 5-Fluoroindole propanol phosphate interacts with targets beyond metabolic enzymes. mdpi.comnih.gov Investigations into its effects on protein kinases, G-protein coupled receptors, and ion channels, which are common targets for indole-based compounds, are warranted. nih.govmdpi.com

Deeper Understanding of Allosteric Mechanisms and Conformational Landscapes

Should this compound be found to interact with an enzyme like tryptophan synthase, a critical area of research will be to understand the precise mechanism of this interaction. Tryptophan synthase is a well-established allosteric enzyme, where binding at one site influences the activity at a distant site. wikipedia.org Future studies should aim to determine if this compound acts as an allosteric modulator.

High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, will be essential to visualize the binding pose of the compound and any resulting conformational changes in the target protein. Computational modeling and molecular dynamics simulations can complement these experimental approaches by providing insights into the dynamic nature of the interaction and the energetic landscapes of the protein in its bound and unbound states. Understanding these allosteric mechanisms could pave the way for the rational design of more potent and selective modulators.

Exploring Broader Biological Roles Beyond Current Known Interactions

The biological activities of indole derivatives are vast and varied, ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects. mdpi.comnih.gov Consequently, future research should not be limited to the presumed interaction with tryptophan metabolism. A systematic evaluation of the broader biological effects of this compound is necessary.

Cell-based assays can be employed to assess its impact on various cellular processes, including cell proliferation, apoptosis, inflammation, and signal transduction pathways. For instance, its potential as an anticancer agent could be explored in various cancer cell lines, investigating its effects on the cell cycle and key cancer-related proteins. mdpi.com Furthermore, given that some fluorinated indole derivatives have shown antiviral activity, this is another promising avenue for investigation. nih.gov

Development of Advanced Tools and Probes Based on this compound

The unique chemical structure of this compound, particularly the presence of a fluorine atom, makes it an attractive candidate for development into a chemical probe. The fluorine-19 isotope is an excellent nucleus for nuclear magnetic resonance (NMR) spectroscopy, allowing for the study of its interactions with biological macromolecules in a complex environment. diva-portal.org

Future research could focus on synthesizing derivatives of this compound that incorporate fluorescent tags or other reporter groups. nih.gov Such probes could be utilized in fluorescence microscopy and other imaging techniques to visualize the subcellular localization of the compound and its targets in living cells. acs.org These advanced tools would be instrumental in elucidating its mechanism of action and biological functions with high spatiotemporal resolution.

Computational and Experimental Synergy in Understanding Complex Biological Systems

A synergistic approach that combines computational and experimental methods will be crucial for a comprehensive understanding of the biological systems influenced by this compound. Computational docking and virtual screening can predict potential binding partners and guide experimental validation. mdpi.com Quantitative structure-activity relationship (QSAR) studies can help in designing more potent and selective derivatives.

Experimental validation of computational predictions through biochemical assays, biophysical techniques, and cell-based experiments will be essential. This iterative cycle of prediction and validation will accelerate the discovery process and provide a more complete picture of how this compound interacts with complex biological networks. Such an integrated approach has been successful in the study of other enzyme inhibitors and can be effectively applied here. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.